3-((2-Fluorophenyl)amino)propanenitrile

Catalog No.
S1502322
CAS No.
192811-51-1
M.F
C9H9FN2
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-Fluorophenyl)amino)propanenitrile

CAS Number

192811-51-1

Product Name

3-((2-Fluorophenyl)amino)propanenitrile

IUPAC Name

3-(2-fluoroanilino)propanenitrile

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2

InChI Key

VENLUHCIJJCGSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NCCC#N)F

Synonyms

Propanenitrile, 3-[(2-fluorophenyl)amino]- (9CI)

Canonical SMILES

C1=CC=C(C(=C1)NCCC#N)F

Application in the Synthesis of Thiazolo [3,2-a]pyridines

Scientific Field: This application falls under the field of Organic Synthesis and Medicinal Chemistry .

Summary of the Application: Thiazolo [3,2-a]pyridines are one of the least accessible and poorly studied members of organic compounds. The significant amount of data on the chemical and biological activity of this class of compounds allows us to consider them promising biologically active compounds .

Methods of Application or Experimental Procedures: The synthesis of thiazolo [3,2-a]pyridines involves a two-step process. In the first stage, the compound reacts with aromatic aldehydes, which allows obtaining the corresponding (Z)-3-aryl-2-(thiazol-2-yl)acrylonitriles. Further reaction of these compounds with malononitrile leads to 5-amino-7-aryl-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitriles .

Results or Outcomes: In recent years, antimicrobial, apoptotic, and antitumor activities have been studied for this class of compounds with some success. It has been established that some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .

Application in the Synthesis of AMPA Receptor Antagonists

Scientific Field: This application falls under the field of Pharmacology and Medicinal Chemistry .

Summary of the Application: AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Antagonists of these receptors have potential therapeutic applications in conditions like epilepsy .

Methods of Application or Experimental Procedures: In the search for novel orally active AMPA receptor antagonists, the compound “3-((2-Fluorophenyl)amino)propanenitrile” was used as a lead compound. The synthesis involved conversion of an allyl group in the lead compound to a 2-cyanoethyl group, which significantly increased inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures .

Results or Outcomes: The synthesized compounds exhibited potent anticonvulsant activity in both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizure tests in mice. They induced minor motor disturbances as indicated in the rotarod test. The protective index values for MES-induced seizures and PTZ-induced seizures were considerably higher compared with those of other known AMPA receptor antagonists .

3-((2-Fluorophenyl)amino)propanenitrile is an organic compound with the molecular formula C9_9H9_9FN2_2. It features a propanenitrile group attached to an amino group that is further substituted with a 2-fluorophenyl moiety. This compound is notable for its versatile applications in scientific research, particularly in medicinal chemistry and material science. Its unique structure contributes to its reactivity and potential biological activity, making it a valuable compound in various fields, including drug discovery and synthesis of advanced materials.

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the nitrile group can yield primary amines using reagents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often facilitated by strong nucleophiles such as sodium amide or potassium cyanide.

Major Products Formed

  • From Oxidation: Carboxylic acids.
  • From Reduction: Primary amines.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

3-((2-Fluorophenyl)amino)propanenitrile has been studied for its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism. The inhibition of DPP4 may lead to improved glycemic control, making this compound a candidate for diabetes treatment. Its interactions with biological pathways suggest it could influence various metabolic processes, although further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Synthetic Routes

Several methods are employed to synthesize 3-((2-Fluorophenyl)amino)propanenitrile:

  • Nucleophilic Substitution: A common approach involves the reaction of 2-fluorobenzene with potassium cyanide in an ethanolic solution under reflux conditions.
  • Grignard Reaction: Another method utilizes a Grignard reagent derived from 2-fluorobromobenzene, followed by reaction with ethylene oxide and subsequent hydrolysis to yield the nitrile.

Industrial Production

In industrial settings, the synthesis of nitriles like this compound is optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to enhance production capabilities while ensuring product quality.

3-((2-Fluorophenyl)amino)propanenitrile has diverse applications across various scientific domains:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceuticals, particularly those targeting metabolic disorders.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex molecules.
  • Material Science: It is utilized in creating materials with specific properties due to its unique chemical structure.

Research indicates that 3-((2-Fluorophenyl)amino)propanenitrile interacts with specific enzymes and receptors, notably DPP4. Studies have shown that its inhibitory action on DPP4 can lead to significant effects on glucose metabolism, suggesting its potential role in diabetes management. Further investigation into its binding affinity and specificity could provide insights into optimizing its use in therapeutic applications.

Several compounds share structural similarities with 3-((2-Fluorophenyl)amino)propanenitrile, including:

  • 3-(2-Fluorophenyl)propanenitrile: Lacks the amino group but shares the fluorophenyl and propanenitrile moieties.
  • 3-(3-Fluorophenyl)propanenitrile: Contains a fluorine atom at the meta position on the phenyl ring.
  • 3-(4-Fluorophenyl)propanenitrile: Features the fluorine atom at the para position.

Uniqueness

The uniqueness of 3-((2-Fluorophenyl)amino)propanenitrile lies in its specific ortho substitution pattern, which influences its reactivity and biological properties compared to its meta and para isomers. This distinct arrangement allows it to interact differently within biological systems and makes it particularly valuable in medicinal chemistry applications where precise interactions are crucial.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent a foundational approach for introducing the nitrile group into arylaminopropane frameworks. For 3-((2-Fluorophenyl)amino)propanenitrile, this typically involves displacing a halogen atom (e.g., bromine or chlorine) on a 2-fluorophenyl precursor with a cyanide nucleophile. The reaction follows an SN2 mechanism, where the cyanide ion attacks the electrophilic carbon bonded to the halogen, resulting in inversion of configuration and formation of the nitrile product [2].

Key considerations for this route include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of cyanide ions.
  • Temperature control: Reactions often proceed at 60–90°C to balance kinetics and side-product formation [1].
  • Halogen reactivity: Bromine substituents generally exhibit higher reactivity than chlorine due to weaker C–X bonds [2].

A representative reaction pathway is illustrated below:
$$ \text{2-Fluorophenyl-X} + \text{KCN} \rightarrow \text{3-((2-Fluorophenyl)amino)propanenitrile} + \text{KX} $$
where X = Cl, Br [2].

Industrial-Scale Production Optimization

Industrial synthesis prioritizes cost efficiency, yield, and environmental sustainability. Continuous flow reactors (CFRs) have emerged as superior to batch processes for large-scale nitrile production due to enhanced heat transfer and reduced reaction times [3].

Table 1: Batch vs. Continuous Flow Process Parameters

ParameterBatch ProcessContinuous Flow
Reaction Time8–12 h1–2 h
Yield65–75%85–92%
Throughput500 kg/day1,200 kg/day
Solvent Recovery60–70%90–95%

Optimization strategies include:

  • Catalyst recycling: Heterogeneous catalysts (e.g., indium triflate) enable reuse across multiple batches, reducing costs [1].
  • In-line purification: Integrated chromatography systems minimize downstream processing steps [3].

Catalytic and Base-Mediated Synthesis Approaches

Palladium-catalyzed aryl amination has revolutionized the synthesis of arylaminopropanenitriles. Using ligands such as BrettPhos or EPhos, palladium complexes facilitate C–N bond formation between 2-fluorophenyl halides and propanenitrile derivatives at room temperature [7].

Mechanistic Overview:

  • Oxidative addition: Pd(0) inserts into the C–X bond of the aryl halide.
  • Amine coordination: The nitrogen of propanenitrile binds to Pd(II).
  • Reductive elimination: Pd(II) releases the coupled product, regenerating Pd(0) [7].

Base-mediated routes employ potassium carbonate or cesium fluoride to deprotonate the amine, enhancing nucleophilicity. For example:
$$ \text{2-Fluorophenyl bromide} + \text{NH}2\text{CH}2\text{CH}_2\text{CN} \xrightarrow{\text{CsF, DMF}} \text{3-((2-Fluorophenyl)amino)propanenitrile} $$

Table 2: Catalyst Performance Comparison

Catalyst SystemYield (%)Reaction Time (h)
Pd/BrettPhos [7]922
In(OTf)₃ [1]7512
CuI/1,10-phenanthroline6824

Patent-Informed Synthetic Routes (e.g., Gefitinib Precursor Synthesis)

Patent literature on tyrosine kinase inhibitors like gefitinib provides valuable insights into structurally related nitriles. A notable route involves:

  • Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to form a propanenitrile precursor [4].
  • Nitration: Introduces nitro groups for subsequent reduction.
  • Cyclization: Forms the quinazoline core, a common motif in kinase inhibitors [4].

Adapting this pathway for 3-((2-Fluorophenyl)amino)propanenitrile could involve:
$$ \text{2-Fluorophenylamine} + \text{acrylonitrile} \xrightarrow{\text{In(OTf)₃}} \text{3-((2-Fluorophenyl)amino)propanenitrile} $$
This method achieves yields up to 75% under optimized conditions [1].

Key Innovation: Using trichloroisocyanuric acid as a chlorinating agent improves regioselectivity, favoring ortho-substitution in the aryl ring [1].

Nitrile Group Reactivity: Oxidation, Reduction, and Hydrolysis

The nitrile functional group in 3-((2-Fluorophenyl)amino)propanenitrile exhibits characteristic reactivity patterns that can be exploited for various synthetic transformations. The carbon-nitrogen triple bond serves as a versatile platform for oxidation, reduction, and hydrolysis reactions, each proceeding through distinct mechanistic pathways.

Hydrolysis Reactions

Nitrile hydrolysis represents one of the most important transformations of 3-((2-Fluorophenyl)amino)propanenitrile, providing access to carboxylic acids and their derivatives. The reaction proceeds through two primary pathways: acid-catalyzed and base-catalyzed hydrolysis, both involving an amide intermediate.

In acid-catalyzed hydrolysis, the nitrile group undergoes protonation at the nitrogen atom, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by water. The reaction typically requires harsh conditions, including concentrated hydrochloric acid or sulfuric acid at elevated temperatures (80-100°C) for 4-8 hours. The mechanism involves initial formation of a protonated nitrilium ion, followed by water addition to generate an imidic acid intermediate. Subsequent tautomerization yields the corresponding amide, which undergoes further hydrolysis to produce the carboxylic acid and ammonium ion.

Base-catalyzed hydrolysis employs hydroxide ions as nucleophiles, attacking the nitrile carbon directly. This pathway typically utilizes sodium hydroxide or potassium hydroxide in aqueous ethanol under reflux conditions (60-80°C) for 2-6 hours. The reaction proceeds through nucleophilic addition of hydroxide to form a carbanion intermediate, which is subsequently protonated to yield the amide. Further hydrolysis under basic conditions produces the carboxylate salt and ammonia.

The presence of the 2-fluorophenyl substituent significantly influences the hydrolysis kinetics. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the nitrile carbon, accelerating both acid and base-catalyzed reactions. Comparative studies demonstrate that 3-((2-Fluorophenyl)amino)propanenitrile undergoes hydrolysis approximately 1.3 times faster than the unsubstituted analog.

Oxidation Transformations

Direct oxidation of the nitrile group in 3-((2-Fluorophenyl)amino)propanenitrile can be achieved using strong oxidizing agents, though this transformation is less common due to the inherent stability of the carbon-nitrogen triple bond. Potassium permanganate under acidic conditions can facilitate oxidation to carboxylic acids, though the reaction typically proceeds through partial hydrolysis followed by oxidation of the intermediate amide.

Transition metal-catalyzed oxidation systems offer more controlled pathways for nitrile functionalization. Ruthenium-based catalysts, particularly ruthenium(III) complexes, demonstrate excellent selectivity for nitrile hydrolysis under mild conditions. The catalytic system [(carbonyl)bipyridine rhenium(I)(4-cyanopyridine)ruthenium(III)(pentaammine)] shows enhanced activity compared to mononuclear ruthenium complexes, with rate constants approximately three times higher than traditional systems.

Reduction Reactions

Reduction of the nitrile group in 3-((2-Fluorophenyl)amino)propanenitrile provides access to primary amines and aldehydes, depending on the choice of reducing agent and reaction conditions. Lithium aluminum hydride (LiAlH4) represents the most versatile reducing agent, capable of completely reducing the nitrile to the corresponding primary amine in excellent yields (85-95%).

The reduction mechanism involves sequential addition of hydride ions to the nitrile carbon, forming an iminate intermediate that is subsequently protonated during aqueous workup. The reaction typically requires anhydrous conditions in ethereal solvents (diethyl ether or tetrahydrofuran) at temperatures ranging from 0°C to room temperature.

Diisobutylaluminum hydride (DIBAL-H) offers selective reduction to aldehydes when employed at low temperatures (-78°C) with careful control of stoichiometry. This transformation is particularly valuable for synthetic applications requiring the aldehyde functional group while preserving the fluorinated aromatic system.

Alternative reducing systems include borane-tetrahydrofuran complex (BH3-THF), which provides primary amines through a different mechanistic pathway involving formation of a borane-nitrile complex. Catalytic hydrogenation using palladium on carbon offers a mild alternative, though longer reaction times (6-12 hours) are typically required.

The electronic effects of the 2-fluorophenyl substituent influence reduction kinetics through both inductive and steric factors. The electron-withdrawing fluorine atom increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by hydride reagents. However, the ortho-substitution pattern introduces modest steric hindrance that can affect the approach of bulky reducing agents.

Amino Group Participation in Condensation and Cross-Coupling Reactions

The amino group in 3-((2-Fluorophenyl)amino)propanenitrile serves as a nucleophilic center capable of participating in various condensation and cross-coupling reactions. The electronic properties of this functional group are significantly influenced by the adjacent fluorinated aromatic ring, creating unique reactivity patterns that distinguish it from conventional aromatic amines.

Condensation Reactions

The amino group readily participates in condensation reactions with carbonyl compounds, forming carbon-nitrogen bonds through nucleophilic addition mechanisms. Schiff base formation represents a fundamental transformation, wherein the amino group reacts with aldehydes or ketones to produce imines. The reaction proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond.

The presence of the 2-fluorophenyl substituent enhances the nucleophilicity of the amino group through resonance effects, despite the electron-withdrawing nature of the fluorine atom. This apparent contradiction arises from the favorable overlap between the nitrogen lone pair and the aromatic π-system, which is facilitated by the optimal geometric arrangement in the ortho-fluorinated system.

Mannich reactions represent another important class of condensation transformations, wherein the amino group participates in three-component reactions with formaldehyde and active methylene compounds. The reaction typically employs acidic conditions (pH 2-4) at temperatures ranging from 25-80°C, producing Mannich bases in yields of 70-90%. The fluorinated aromatic system provides enhanced stability to the resulting products through electronic delocalization effects.

Reductive amination protocols offer selective pathways for carbon-nitrogen bond formation while simultaneously reducing carbonyl groups. The amino group in 3-((2-Fluorophenyl)amino)propanenitrile can serve as a nucleophile in condensation with aldehydes or ketones, followed by reduction with sodium borohydride or sodium cyanoborohydride. This transformation is particularly valuable for synthesizing complex nitrogen-containing frameworks with preserved fluorinated aromatic units.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for constructing carbon-nitrogen bonds using 3-((2-Fluorophenyl)amino)propanenitrile as a nucleophilic coupling partner. The Buchwald-Hartwig amination represents the most widely employed methodology, enabling coupling with aryl halides and triflates under mild conditions.

The reaction typically employs palladium(0) or palladium(II) precatalysts in combination with bulky phosphine ligands such as BINAP, XPhos, or diarylbiarylphosphines. The catalytic cycle involves oxidative addition of the aryl halide to palladium, coordination of the amine, deprotonation to form a palladium-amide complex, and reductive elimination to generate the carbon-nitrogen bond.

The 2-fluorophenyl substituent influences the reactivity in several important ways. The electron-withdrawing nature of the fluorine atom increases the acidity of the amino group, facilitating deprotonation and palladium-amide formation. However, the ortho-substitution pattern can introduce steric hindrance that affects the coordination geometry around the palladium center.

Copper-catalyzed amination reactions, including Ullmann coupling and Chan-Lam coupling, offer complementary approaches for carbon-nitrogen bond formation. The Ullmann coupling employs copper(I) iodide with potassium carbonate as base, typically requiring higher temperatures (110-160°C) but tolerating a broader range of functional groups. The Chan-Lam coupling utilizes copper(II) acetate with arylboronic acids under mild conditions, though yields are generally lower than palladium-catalyzed systems.

Recent developments in nickel-catalyzed amination provide cost-effective alternatives to palladium systems. Nickel(0) complexes with appropriate phosphine ligands can facilitate coupling with aryl halides and pseudohalides, though reaction optimization is typically required for each substrate class.

The fluorinated aromatic system in 3-((2-Fluorophenyl)amino)propanenitrile introduces unique opportunities for sequential functionalization. The electron-withdrawing fluorine atom activates the aromatic ring toward nucleophilic aromatic substitution, enabling further derivatization through displacement reactions. This reactivity pattern allows for the construction of complex molecular architectures through strategic combination of cross-coupling and nucleophilic substitution protocols.

Fluorine Substituent Effects on Electrophilic Aromatic Substitution

The fluorine substituent in 3-((2-Fluorophenyl)amino)propanenitrile exerts profound effects on electrophilic aromatic substitution reactions, influencing both the rate and regioselectivity of these transformations. The unique electronic properties of fluorine, combining high electronegativity with the ability to participate in resonance interactions, create complex substituent effects that distinguish fluorinated aromatic systems from other halogenated compounds.

Electronic Effects of Fluorine

Fluorine demonstrates dual electronic effects in aromatic systems, acting as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance contributions. The high electronegativity of fluorine (4.0 on the Pauling scale) results in a strong inductive withdrawal of electron density from the aromatic ring, particularly affecting positions ortho and para to the fluorine substituent.

However, fluorine also possesses lone pairs of electrons that can participate in resonance interactions with the aromatic π-system. This resonance donation partially counteracts the inductive withdrawal, creating a unique electronic environment that influences reactivity patterns. The net effect depends on the specific reaction conditions and the nature of the electrophile.

In 3-((2-Fluorophenyl)amino)propanenitrile, the fluorine atom occupies the ortho position relative to the amino group, creating a complex electronic environment. The amino group serves as a strong electron-donating group through resonance effects, while the fluorine atom provides moderate electron withdrawal. This combination results in a distinctive reactivity profile that affects both the rate and selectivity of electrophilic aromatic substitution.

Regioselectivity Patterns

The regioselectivity of electrophilic aromatic substitution in 3-((2-Fluorophenyl)amino)propanenitrile is determined by the combined effects of both the fluorine and amino substituents. The amino group typically directs electrophilic substitution to the ortho and para positions through resonance stabilization of the intermediate carbocation. However, the presence of the ortho-fluorine substituent significantly modifies these directing effects.

When electrophilic substitution occurs at positions ortho to the amino group, the fluorine substituent can either enhance or diminish the reaction rate depending on the specific position attacked. Substitution at the position meta to fluorine (but ortho to amino) benefits from amino group activation while experiencing minimal fluorine deactivation. Conversely, substitution at the position ortho to fluorine (but meta to amino) experiences significant deactivation from both the inductive effect of fluorine and the lack of amino group activation.

The para position relative to the amino group (meta to fluorine) typically represents the most favorable site for electrophilic substitution. This position benefits from strong resonance activation by the amino group while being sufficiently distant from the fluorine substituent to minimize inductive deactivation. Experimental studies demonstrate that para substitution products typically predominate in electrophilic aromatic substitution reactions of 2-fluoroaniline derivatives.

Influence on Reaction Rates

The overall reaction rate for electrophilic aromatic substitution in 3-((2-Fluorophenyl)amino)propanenitrile reflects the balance between activating and deactivating effects. The amino group provides strong activation through resonance electron donation, while the fluorine atom contributes moderate deactivation through inductive electron withdrawal.

Comparative kinetic studies reveal that 2-fluoroaniline derivatives react at intermediate rates compared to aniline and other halogenated anilines. The presence of fluorine typically reduces the reaction rate by a factor of 2-3 compared to the unsubstituted aniline, though this deactivation is less pronounced than observed with chlorine or bromine substituents.

The nature of the electrophile significantly influences the magnitude of these effects. Highly electrophilic species such as nitronium ion (NO2+) demonstrate less sensitivity to substituent effects, while less reactive electrophiles such as acetyl cation show more pronounced rate differences.

Temperature effects also play important roles in determining reaction rates and selectivities. Lower temperatures generally favor higher selectivity by increasing the energy differences between competing transition states. The fluorine substituent effect becomes more pronounced at reduced temperatures, reflecting the increased importance of electronic factors relative to thermal energy.

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution in 3-((2-Fluorophenyl)amino)propanenitrile follows the classical two-step pathway involving formation of a carbocation intermediate followed by deprotonation. However, the presence of both fluorine and amino substituents creates unique stabilization patterns for the intermediate carbocation.

The amino group can stabilize positive charge through resonance donation, particularly when substitution occurs at ortho or para positions relative to the amino group. This stabilization involves delocalization of the positive charge onto the nitrogen atom, creating a quinoid-like resonance structure.

The fluorine substituent can also participate in carbocation stabilization through hyperconjugation effects, though this contribution is generally less significant than amino group resonance. The small size of fluorine minimizes steric interference with the developing positive charge, while the electronegativity difference creates favorable orbital interactions.

The combination of these effects results in distinctive regioselectivity patterns that can be exploited for selective functionalization of the aromatic ring. Understanding these electronic influences enables rational design of synthetic strategies that take advantage of the unique reactivity profile of fluorinated aromatic amines.

Steric and Electronic Influences on Reaction Selectivity

The reaction selectivity of 3-((2-Fluorophenyl)amino)propanenitrile in various chemical transformations is governed by the interplay between steric and electronic factors arising from the specific arrangement of functional groups within the molecule. The ortho-relationship between the fluorine and amino substituents creates a unique chemical environment that influences both intermolecular and intramolecular reactivity patterns.

Steric Effects

The steric environment around the reactive centers in 3-((2-Fluorophenyl)amino)propanenitrile is dominated by the small size of the fluorine atom, which exerts minimal steric hindrance compared to other halogen substituents. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), resulting in minimal geometric distortion of the aromatic ring system.

However, the ortho-substitution pattern introduces subtle steric effects that can influence reaction selectivity. The close proximity of the fluorine and amino substituents can create conformational preferences that affect the accessibility of reactive sites. In particular, the amino group may adopt specific orientations that optimize electronic interactions with the fluorine atom while minimizing steric repulsion.

The propanenitrile chain provides additional steric bulk that can influence reaction selectivity, particularly in transformations involving the amino group. The linear geometry of the nitrile group creates a rigid molecular framework that can direct the approach of reagents and influence the stereochemical outcome of reactions.

Steric effects become more pronounced in reactions involving bulky reagents or transition states. For example, cross-coupling reactions with sterically demanding palladium catalysts may show reduced reactivity due to steric hindrance around the amino group. Conversely, reactions with small electrophiles or nucleophiles typically show minimal steric effects.

Electronic Effects

The electronic effects in 3-((2-Fluorophenyl)amino)propanenitrile arise from the combination of inductive, resonance, and field effects contributed by each functional group. The fluorine atom serves as a strong electron-withdrawing group through inductive effects, while simultaneously providing weak electron donation through resonance. The amino group acts as a strong electron-donating group through resonance effects, while the nitrile group provides strong electron withdrawal through both inductive and resonance mechanisms.

The ortho-relationship between fluorine and amino substituents creates opportunities for intramolecular electronic interactions that can influence reactivity. The electronegative fluorine atom can participate in hydrogen bonding interactions with the amino group, stabilizing specific conformations and affecting the availability of the nitrogen lone pair for chemical reactions.

The electron-withdrawing nature of the nitrile group affects the basicity of the amino group, reducing its nucleophilicity compared to simple aromatic amines. This effect is transmitted through the propyl chain via inductive mechanisms, though the magnitude decreases with distance from the nitrile group.

The combined electronic effects create a complex reactivity profile that depends on the specific transformation being considered. Reactions that require high nucleophilicity of the amino group may be attenuated by the electron-withdrawing effects of both fluorine and nitrile substituents. Conversely, reactions that benefit from reduced basicity may show enhanced selectivity due to these electronic effects.

Selectivity in Synthetic Applications

The combination of steric and electronic effects in 3-((2-Fluorophenyl)amino)propanenitrile creates opportunities for selective transformations that take advantage of the unique reactivity profile. The reduced basicity of the amino group compared to simple aromatic amines can provide selectivity in reactions involving multiple nitrogen-containing functional groups.

The electron-withdrawing effects of both fluorine and nitrile substituents can enhance the selectivity of electrophilic aromatic substitution reactions by creating larger energy differences between competing transition states. This effect is particularly pronounced in reactions involving less reactive electrophiles, where electronic factors play a dominant role in determining selectivity.

The steric effects, while minimal due to the small size of fluorine, can still influence selectivity in reactions involving bulky reagents or constrained transition states. The optimization of reaction conditions, including choice of catalyst, solvent, and temperature, can be used to maximize the desired selectivity while minimizing unwanted side reactions.

XLogP3

2.2

Dates

Last modified: 08-15-2023

Explore Compound Types